3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is a chemical compound with significant interest in various scientific fields due to its unique structural properties. This compound features a combination of chloro, fluoro, and nitrile functional groups attached to an oxirane ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with cyanogen bromide to introduce the nitrile group, followed by cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions
Major Products
The major products formed from these reactions include various substituted oxiranes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro and fluoro groups enhance the compound’s stability and reactivity, making it a potent agent in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenylboronic acid
- 4-(2-Chloro-4-fluorophenyl)-3-(3-thienyl)-1H-pyrazol-5-amine
- 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-(2-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering advantages over similar compounds in terms of versatility and efficiency .
Properties
Molecular Formula |
C10H7ClFNO |
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Molecular Weight |
211.62 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7ClFNO/c1-10(9(5-13)14-10)7-3-2-6(12)4-8(7)11/h2-4,9H,1H3 |
InChI Key |
KLOFTXCGNJWSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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